molecular formula C9H8ClIOS B14051941 1-Chloro-1-(2-iodo-6-mercaptophenyl)propan-2-one

1-Chloro-1-(2-iodo-6-mercaptophenyl)propan-2-one

Cat. No.: B14051941
M. Wt: 326.58 g/mol
InChI Key: WIMJIOMXKXBMMB-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-iodo-6-mercaptophenyl)propan-2-one is an organohalogen compound characterized by the presence of chlorine, iodine, and sulfur atoms within its molecular structure

Preparation Methods

The synthesis of 1-Chloro-1-(2-iodo-6-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a precursor molecule followed by thiolation. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the yield and purity of the final product. Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Chloro-1-(2-iodo-6-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to yield thiols.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(2-iodo-6-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-iodo-6-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The presence of halogen and sulfur atoms can influence its reactivity and binding affinity.

Comparison with Similar Compounds

1-Chloro-1-(2-iodo-6-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:

    1-Bromo-1-(2-iodo-6-mercaptophenyl)propan-2-one: Similar structure but with a bromine atom instead of chlorine.

    1-Chloro-1-(2-iodo-6-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.

The uniqueness of this compound lies in its specific combination of halogen and sulfur atoms, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C9H8ClIOS

Molecular Weight

326.58 g/mol

IUPAC Name

1-chloro-1-(2-iodo-6-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8ClIOS/c1-5(12)9(10)8-6(11)3-2-4-7(8)13/h2-4,9,13H,1H3

InChI Key

WIMJIOMXKXBMMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1I)S)Cl

Origin of Product

United States

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